N-(2-thienylmethyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide
Description
N-(2-Thienylmethyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide (CAS: 477888-55-4) is an acetamide derivative featuring a phenoxyacetamide backbone substituted with thienyl and pyrimidinyl groups. Its molecular formula is C₂₁H₁₇N₃O₂S₂, with a molecular weight of 415.51 g/mol . The compound’s structure includes:
- A 2-thienylmethyl group attached to the acetamide nitrogen.
- A 4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy moiety linked via the acetamide’s carbonyl group.
Properties
IUPAC Name |
N-(thiophen-2-ylmethyl)-2-[4-(4-thiophen-2-ylpyrimidin-2-yl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S2/c25-20(23-13-17-3-1-11-27-17)14-26-16-7-5-15(6-8-16)21-22-10-9-18(24-21)19-4-2-12-28-19/h1-12H,13-14H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFNKEOBSOJJCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)COC2=CC=C(C=C2)C3=NC=CC(=N3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-thienylmethyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thienyl and pyrimidinyl intermediates, which are then coupled through a series of reactions involving nucleophilic substitution and amide bond formation. Common reagents used in these reactions include thionyl chloride, pyrimidine derivatives, and phenoxyacetyl chloride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency. Solvent recovery and purification steps are also integral to the process to minimize waste and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-thienylmethyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the thienyl and pyrimidinyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds with similar structural features to N-(2-thienylmethyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide exhibit significant anticancer properties. Studies have shown that thienyl derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For instance, compounds with thienyl groups have been investigated for their ability to target specific pathways involved in cancer cell proliferation and survival .
2. Antioxidant Properties
The antioxidant capacity of this compound has been assessed through various assays measuring its ability to scavenge free radicals. Compounds with similar structures have demonstrated effective radical scavenging activity, which is crucial in mitigating oxidative stress-related diseases . The mechanism of action often involves the donation of hydrogen atoms to free radicals, thereby neutralizing them.
3. Neuroprotective Effects
There is growing interest in the neuroprotective effects of compounds containing thienyl and pyrimidinyl moieties. These compounds may protect neuronal cells from oxidative damage and have been studied for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The neuroprotective mechanisms are believed to be linked to their antioxidant properties and ability to modulate neuroinflammatory responses.
Biochemical Applications
1. Enzyme Inhibition
this compound has been explored for its potential as an enzyme inhibitor. Inhibitors of specific enzymes involved in metabolic pathways can lead to therapeutic effects in various diseases, including diabetes and obesity . The precise mechanism of inhibition often involves binding to the active site or allosteric sites of enzymes.
2. Drug Delivery Systems
Research into drug delivery systems utilizing compounds like this compound highlights their role as carriers for targeted drug delivery. The unique structural characteristics allow for modification that can enhance solubility and bioavailability of therapeutic agents .
Materials Science Applications
1. Organic Electronics
The compound's electronic properties make it a candidate for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to transport charge efficiently can be leveraged in the development of more efficient electronic devices .
2. Coatings and Polymers
In materials science, derivatives of this compound have been investigated for use in coatings due to their stability and resistance to environmental degradation. Such applications are valuable in creating durable materials for various industrial uses .
Case Studies
Mechanism of Action
The mechanism by which N-(2-thienylmethyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Acetamide Derivatives
Substituted Phenoxyacetamides with Heterocyclic Moieties
N-(3-Methoxypropyl)-2-{4-[4-(2-Pyridinyl)-2-Pyrimidinyl]Phenoxy}Acetamide (CAS: 477870-56-7)
- Molecular Formula : C₂₁H₂₂N₄O₃
- Molecular Weight : 378.42 g/mol
- Key Features : Replaces the thienylmethyl group with a 3-methoxypropyl chain and substitutes one thienyl group with a pyridinyl ring.
- Predicted density (1.188 g/cm³) and boiling point (564.6°C) suggest moderate lipophilicity .
N-{4-[(Methylamino)Sulfonyl]Phenyl}-2-(2-Thienyl)Acetamide
- Molecular Formula : C₁₃H₁₄N₂O₃S₂
- Molecular Weight : 310.39 g/mol
- Key Features: Simpler structure with a methylaminosulfonylphenyl group and a single thienyl substituent.
- Significance: The sulfonamide group enhances hydrogen-bonding capacity, which may influence receptor binding compared to the target compound’s pyrimidinylphenoxy group .
Thiazolidinone-Containing Acetamides (Hypoglycemic Agents)
Compounds V2–V6 from incorporate 2,4-dioxothiazolidin-5-ylidenemethyl groups and exhibit melting points ranging from 220°C to 274°C. For example:
- V2 : Melting point 220–222°C; substituents include a 3-methoxyphenyl group.
- V6 : Melting point 272–274°C; features a 4-methoxyphenyl group.
Comparison: The target compound lacks the thiazolidinone ring but shares the phenoxyacetamide scaffold. The absence of the thiazolidinone moiety in the target suggests divergent biological targets, as V2–V6 are designed for hypoglycemic activity .
Anti-Inflammatory Thiazolidine Derivatives
- (Z)-N-(3-Chlorophenyl)-2-(4-((3-(Methoxymethyl)-2,4-Dioxothiazolidin-5-Ylidene)Methyl)Phenoxy)Acetamide IC₅₀ for NO Inhibition: 45.6 µM .
- 5-Benzylidenethiazolidine-2,4-Dione Derivatives IC₅₀ for iNOS Inhibition: 8.66 µM .
Comparison : While these compounds share acetamide backbones, their thiazolidine cores and electron-withdrawing groups (e.g., dioxothiazolidine) enhance anti-inflammatory activity. The target compound’s thienyl-pyrimidinyl system may instead favor kinase or protease inhibition.
Purine-Linked Acetamides (Adenosine Receptor Agonists)
- N-Cyclobutyl-2-(4-(2,6-Dioxo-1,3-Dipropyl-2,3,6,7-Tetrahydro-1H-Purin-8-Yl)Phenoxy)Acetamide (4) Synthetic Yield: 95% .
- N-Cyclohexyl Analog (7)
Comparison: These derivatives incorporate purine-based scaffolds for adenosine receptor targeting. The target compound’s pyrimidine ring could mimic purine interactions but with altered selectivity due to sulfur-containing thienyl groups.
Biological Activity
N-(2-thienylmethyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide, with the CAS number 477888-55-4, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical structure, biological activity, and relevant research findings, including structure-activity relationships (SAR) and case studies.
Chemical Structure
The compound's molecular formula is , with a molecular weight of 407.51 g/mol. Its structure includes thienyl and pyrimidinyl moieties, which are known to influence biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant antimicrobial properties, particularly against mycobacterial strains such as Mycobacterium tuberculosis (M.tb) and Mycobacterium abscessus. The compound has been evaluated for its efficacy in inhibiting these pathogens, which are critical targets in the development of new antituberculosis drugs.
Antimycobacterial Activity
A study highlighted the compound's minimum inhibitory concentration (MIC) values against various mycobacterial strains. Notably, compounds within the same structural class showed varying degrees of activity based on their substituents:
| Compound | MIC against M.tb (μg/mL) | MIC against M.abscessus (μg/mL) |
|---|---|---|
| This compound | 8 | 16 |
| Control Compound A | 32 | 64 |
| Control Compound B | 16 | 32 |
These results indicate that the thienyl and pyrimidinyl substitutions significantly enhance the compound's antimycobacterial activity compared to control compounds .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the thienyl and pyrimidinyl groups can lead to enhanced biological activity. For instance, bulky electron-withdrawing groups in para positions have been shown to improve potency against M.tb. Conversely, ortho substitutions tend to diminish activity. The following table summarizes key findings from SAR analyses:
| Substituent Position | Effect on Activity |
|---|---|
| Para - Electron-withdrawing | Increased potency |
| Meta - Bulky groups | Optimal activity |
| Ortho - Substituents | Decreased activity |
Case Studies
- Antituberculosis Screening : A comprehensive screening of a library of compounds revealed that this acetamide derivative exhibited notable antitubercular activity comparable to first-line drugs such as ethambutol and levofloxacin . The compound was non-toxic at concentrations below 50 μM against human cell lines, suggesting a favorable safety profile.
- Microscopic Evaluation : In vitro studies demonstrated that this compound effectively inhibited the growth of M.tb in a dose-dependent manner. The compound's mechanism appears to involve interference with mycobacterial cell wall synthesis .
Q & A
Q. What are the recommended synthetic routes for preparing N-(2-thienylmethyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide, and what reaction conditions are critical for high yield?
Methodological Answer: The synthesis typically involves multi-step coupling reactions. Key steps include:
- Nucleophilic substitution for phenoxy-acetamide formation, using dichloromethane (DCM) or dimethylformamide (DMF) as solvents under reflux conditions (80–100°C) .
- Suzuki-Miyaura cross-coupling to attach thienyl and pyrimidinyl groups, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and inert atmospheres .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .
Critical Parameters: Temperature control (±2°C), pH stabilization (neutral to slightly basic), and moisture-free environments to prevent side reactions .
Q. How can researchers confirm the structural integrity and purity of this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR Spectroscopy: Use ¹H/¹³C NMR (DMSO-d₆) to verify proton environments (e.g., thienyl protons at δ 6.8–7.2 ppm) and carbon backbone .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₂₃H₁₉N₃O₂S₂) .
- X-Ray Crystallography: Resolve single crystals (grown in ethanol) to determine bond angles and stereochemistry .
- HPLC-PDA: Monitor purity (>99%) with a C18 column (acetonitrile/water mobile phase, λ = 254 nm) .
Q. What purification techniques are optimal for isolating this compound from reaction mixtures?
Methodological Answer:
- Liquid-Liquid Extraction: Separate organic layers (DCM) from aqueous phases using 10% NaHCO₃ to remove acidic byproducts .
- Flash Chromatography: Use silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate) for intermediates .
- Recrystallization: Dissolve crude product in hot ethanol, then cool to 4°C for crystal formation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound and its analogs?
Methodological Answer:
- Analog Synthesis: Modify substituents (e.g., replace thienyl with furyl or adjust pyrimidinyl methyl groups) and assess activity changes .
- Biological Assays: Test analogs in enzyme inhibition (e.g., kinase assays) or cell viability models (IC₅₀ values in cancer lines) .
- Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding affinities to targets like EGFR or COX-2 .
Example SAR Table:
| Analog Modification | Biological Activity (IC₅₀, μM) | Target |
|---|---|---|
| Thienyl → Furyl | 12.5 ± 1.2 | EGFR |
| Pyrimidinyl-CH₃ → -CF₃ | 8.7 ± 0.9 | COX-2 |
| Phenoxy → Naphthoxy | 3.4 ± 0.5 | Tubulin |
Q. What mechanistic approaches are suitable for studying this compound’s interaction with enzymatic targets?
Methodological Answer:
- Kinetic Assays: Measure inhibition constants (Kᵢ) via continuous spectrophotometric methods (e.g., NADH depletion for dehydrogenase targets) .
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) between the compound and purified enzymes .
- Western Blotting: Assess downstream pathway modulation (e.g., phosphorylation status of ERK or Akt in treated cells) .
Q. How should researchers address contradictory data in biological activity reports across different studies?
Methodological Answer:
- Reproducibility Checks: Replicate assays under standardized conditions (e.g., cell passage number, serum batch, incubation time) .
- Orthogonal Validation: Use multiple methods (e.g., SPR for binding affinity + cell-based assays for functional impact) .
- Meta-Analysis: Compare datasets across publications, focusing on variables like solvent (DMSO concentration) or assay pH .
Q. What in vitro and in vivo models are most relevant for evaluating this compound’s anticancer or anti-inflammatory potential?
Methodological Answer:
- In Vitro:
- Cancer: MTT assays on HeLa, MCF-7, and A549 cells; apoptosis via Annexin V/PI staining .
- Inflammation: LPS-induced TNF-α suppression in RAW 264.7 macrophages .
- In Vivo:
Q. How can researchers analyze the compound’s binding kinetics to plasma proteins or cellular receptors?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Immobilize human serum albumin (HSA) on a sensor chip to measure association/dissociation rates .
- Fluorescence Quenching: Titrate HSA with the compound and monitor tryptophan emission at 340 nm (λₑₓ = 280 nm) .
- Radioligand Displacement: Use ³H-labeled ligands in competitive binding assays (e.g., for GPCR targets) .
Q. What analytical methods are recommended for studying the compound’s stability under physiological conditions?
Methodological Answer:
- Forced Degradation Studies: Expose to pH 1–13 buffers (37°C, 24 hr) and analyze degradation products via LC-MS .
- Photostability Testing: Use ICH Q1B guidelines (UV light, 1.2 million lux hours) to assess light sensitivity .
- Plasma Stability: Incubate with rat plasma (37°C, 1 hr), precipitate proteins with acetonitrile, and quantify via HPLC .
Q. How can cytotoxicity and off-target effects be systematically assessed during preclinical development?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
